

# 2-Hydroxypyrimidine hydrochloride chemical structure and properties

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## Compound of Interest

Compound Name: 2-Hydroxypyrimidine hydrochloride

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An In-Depth Technical Guide to **2-Hydroxypyrimidine Hydrochloride** for Advanced Research

## Introduction: The Versatility of a Core Heterocycle

**2-Hydroxypyrimidine hydrochloride** is a pivotal chemical intermediate, valued by researchers and drug development professionals for its role as a versatile building block in organic and medicinal chemistry.[1][2] As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocycles that are fundamental components of life, forming the basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][3] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in the design of novel therapeutic agents.[3][4]

This compound exists in a tautomeric equilibrium between the aromatic alcohol form (2-hydroxypyrimidine) and the amide form (2(1H)-pyrimidinone or 2-pyrimidone). The hydrochloride salt enhances its stability and handling characteristics for laboratory use. Its utility is prominently highlighted in the synthesis of complex molecules, including potent antiviral agents.[5][6][7] This guide provides an in-depth exploration of its chemical structure, properties, synthesis, and applications, offering a technical resource for scientists leveraging this compound in their research endeavors.

## Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of **2-Hydroxypyrimidine hydrochloride** is essential for its effective application in synthesis and

experimental design.

## Molecular Structure and Tautomerism

The compound's formal name is pyrimidin-2-ol hydrochloride, but it is more commonly known by its tautomeric equivalent, 2(1H)-pyrimidinone hydrochloride.<sup>[5][8]</sup> The presence of the hydrochloride salt protonates one of the ring nitrogens, stabilizing the structure.

- Molecular Formula: C<sub>4</sub>H<sub>5</sub>ClN<sub>2</sub>O<sup>[8][9]</sup>
- Molecular Weight: 132.55 g/mol <sup>[9][10]</sup>
- CAS Number: 38353-09-2<sup>[9][10]</sup>

The tautomeric relationship between the enol (hydroxypyrimidine) and keto (pyrimidinone) forms is a key feature, influencing its reactivity. The keto form is generally more stable and is the predominant tautomer.

Caption: Tautomeric equilibrium and hydrochloride salt structure.

## Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and reaction conditions. It is characterized as a light yellow to beige crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the atmosphere.<sup>[5][7][8]</sup>

Property	Value	References
Appearance	Light yellow to beige crystalline solid	[5][7]
Melting Point	200-205 °C (decomposes)	[5][6][8][10]
Solubility	Slightly soluble in DMSO and Methanol	[5][7][8]
Water Solubility	Almost transparent	[5][7][8]
Storage Temperature	Store below +30°C in an inert atmosphere	[5][7][8]
Sensitivity	Hygroscopic	[5][7][8]
Density	~1.28 - 1.47 g/cm <sup>3</sup>	[5][8]
Hydrogen Bond Donors	2	[5]
Hydrogen Bond Acceptors	1	[5]

## Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the identity and purity of **2-Hydroxypyrimidine hydrochloride**. Data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry are available through various chemical databases and suppliers.[11][12][13]

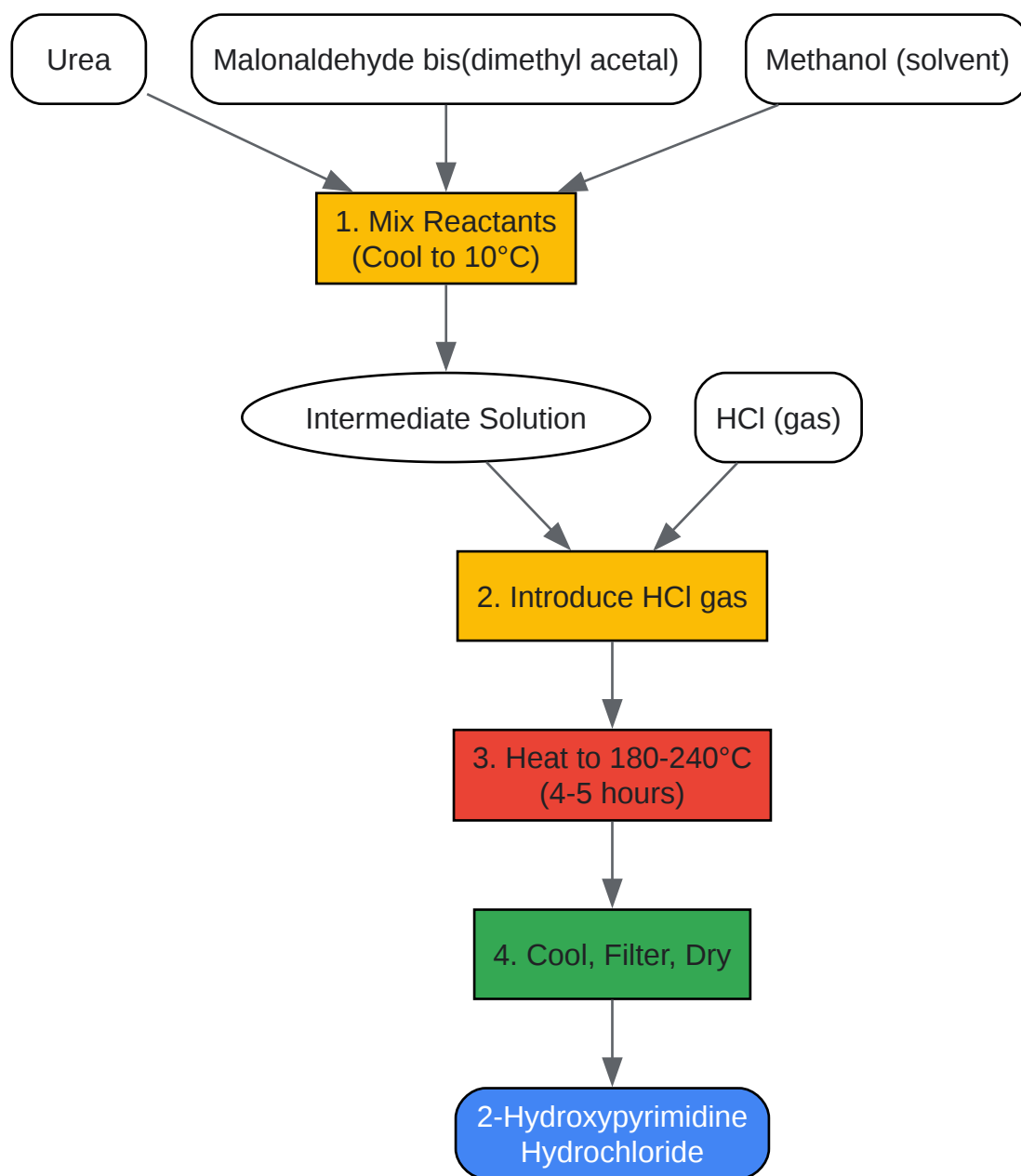
- <sup>1</sup>H NMR: The proton NMR spectrum is a key tool for structural elucidation. The spectrum for the free base (2-Hydroxypyrimidine) would show distinct signals for the protons on the pyrimidine ring.[12] The hydrochloride salt will exhibit shifts in these signals due to the influence of the protonated nitrogen.[11]
- IR Spectroscopy: Infrared spectroscopy helps identify functional groups. Key absorptions would include N-H stretching, C=O stretching (from the predominant keto tautomer), and C=C/C=N stretching from the aromatic ring system.
- Mass Spectrometry: This technique confirms the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the free base (C<sub>4</sub>H<sub>4</sub>N<sub>2</sub>O) and fragmentation patterns characteristic of the pyrimidine ring.

## Synthesis and Reactivity

The synthesis of **2-Hydroxypyrimidine hydrochloride** is well-established, providing a reliable source of this key intermediate for further chemical elaboration.

### Synthetic Pathway

A common and efficient method for preparing **2-Hydroxypyrimidine hydrochloride** involves the condensation of urea with a malonaldehyde equivalent, followed by treatment with hydrochloric acid.<sup>[1]</sup> One patented method describes a process using urea, methanol, and a propanedial precursor.<sup>[1]</sup> The reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.



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Caption: General synthetic workflow for **2-Hydroxypyrimidine hydrochloride**.

## Reactivity and Role as a Building Block

The reactivity of **2-Hydroxypyrimidine hydrochloride** is centered around the pyrimidine ring and its functional groups. The hydroxyl/keto group can be a site for O-alkylation or O-acylation, while the ring nitrogens and carbons can participate in various substitution and coupling

reactions. This versatility makes it an indispensable precursor for constructing more complex heterocyclic systems.

## Applications in Drug Discovery and Development

The pyrimidine core is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved drugs for diverse therapeutic areas.[\[3\]](#)[\[4\]](#)

### Antiviral Drug Synthesis

A significant application of **2-Hydroxypyrimidine hydrochloride** is as a reagent in the synthesis of antiviral compounds.[\[5\]](#)[\[6\]](#) It is notably used in the preparation of BI 207524, an indole diamide inhibitor of the NS5B polymerase enzyme, which is critical for the replication of the hepatitis C virus (HCV).[\[5\]](#)[\[6\]](#)[\[7\]](#) The pyrimidine moiety in these molecules often plays a crucial role in binding to the target enzyme or receptor.

### Broader Medicinal Chemistry Applications

Beyond specific antiviral agents, pyrimidine derivatives are integral to the development of drugs across multiple fields:

- **Anticancer Agents:** Many kinase inhibitors used in oncology feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to block the enzyme's active site.[\[14\]](#)
- **Agrochemicals:** The pyrimidine structure is also found in various herbicides and fungicides, highlighting its broad biological activity.[\[14\]](#)
- **Biochemical Research:** It serves as a valuable tool for probing enzyme activities and studying metabolic pathways involving nucleobases.[\[1\]](#)[\[14\]](#)

### Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **2-Hydroxypyrimidine hydrochloride**.

- **Hazards:** The compound is classified as a skin and eye irritant and may cause respiratory irritation.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required.<sup>[15][18]</sup> Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.<sup>[16][18]</sup>
- **Handling:** Avoid contact with skin and eyes and prevent dust formation.<sup>[17][18]</sup> It is hygroscopic and should be handled in a dry environment.<sup>[7][8]</sup>
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.<sup>[15][18]</sup>
- **First Aid:** In case of contact, wash the affected skin with plenty of soap and water.<sup>[17]</sup> For eye contact, rinse cautiously with water for several minutes.<sup>[17]</sup> If inhaled, move the person to fresh air.<sup>[15]</sup> Seek medical attention if irritation persists.<sup>[15][17]</sup>

## Experimental Methodologies

The following protocols provide standardized procedures for the synthesis and analysis of **2-Hydroxypyrimidine hydrochloride**, designed to ensure reproducibility and safety.

### Protocol 1: Synthesis of 2-Hydroxypyrimidine Hydrochloride

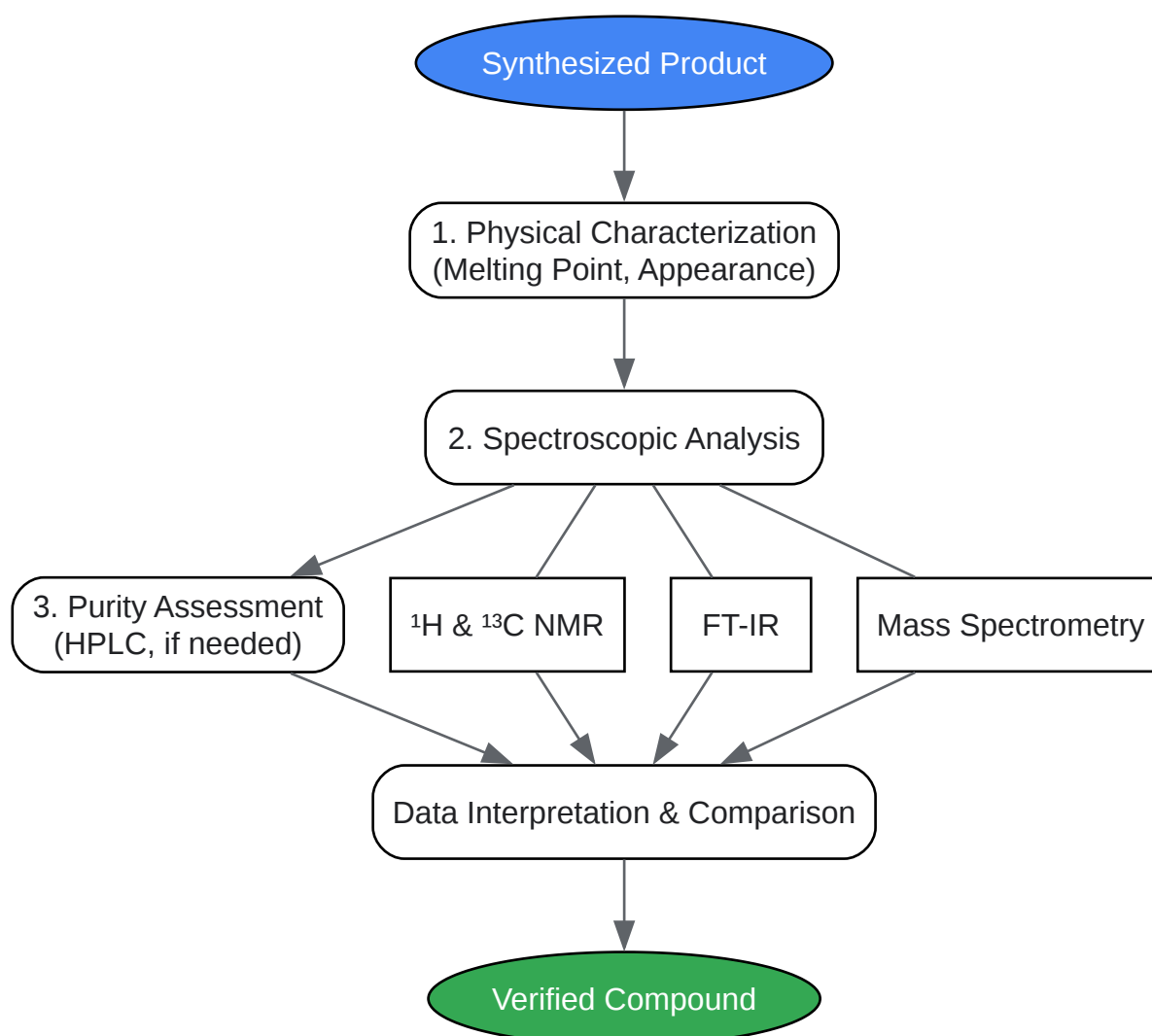
This protocol is adapted from published synthetic methods.<sup>[1]</sup> All operations should be performed in a fume hood.

- **Reaction Setup:** In an appropriate reactor equipped with a reflux condenser and stirrer, add urea, methanol, and malonaldehyde bis(dimethyl acetal).
- **Initial Mixing:** Stir the mixture and cool to approximately 10-25°C.
- **Acidification:** While maintaining a low temperature (around 10°C), carefully introduce anhydrous hydrogen chloride gas into the solution until saturation.
- **Cyclocondensation:** Slowly heat the reaction mixture to 180-240°C and maintain this temperature for 4-5 hours to drive the ring-closing reaction.
- **Isolation:** Cool the reaction mixture to 0°C to precipitate the product.

- Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., cold methanol or diethyl ether) to remove impurities.
- Drying: Dry the purified solid under vacuum at 50-70°C to obtain **2-Hydroxypyrimidine hydrochloride**.

## Protocol 2: Workflow for Quality Control and Structural Verification

Confirming the identity and purity of the synthesized product is a critical final step.



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Caption: Analytical workflow for structural and purity verification.



- **Melting Point Determination:** Measure the melting point of the dried product and compare it to the literature value (200-205 °C with decomposition).[5] A sharp melting range close to the reference value indicates high purity.
- **FT-IR Analysis:** Acquire an infrared spectrum. Confirm the presence of key functional groups: a strong C=O stretch (around 1650-1700  $\text{cm}^{-1}$ ) and N-H stretches (around 3100-3300  $\text{cm}^{-1}$ ).
- **NMR Spectroscopy:** Dissolve a sample in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{D}_2\text{O}$ ) and acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number of carbon signals, should be consistent with the expected structure of **2-Hydroxypyrimidine hydrochloride**. [11]
- **Mass Spectrometry:** Obtain a mass spectrum to confirm the molecular weight. The spectrum should show an ion corresponding to the mass of the free base ( $\text{C}_4\text{H}_4\text{N}_2\text{O}$ , MW  $\approx$  96.09 g/mol ).[19]
- **Purity Analysis (Optional):** For applications requiring high purity, use High-Performance Liquid Chromatography (HPLC) to quantify the purity of the sample.[5]

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